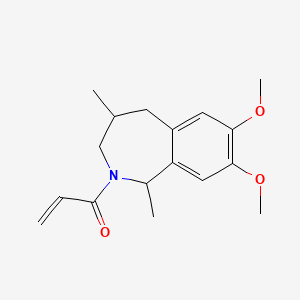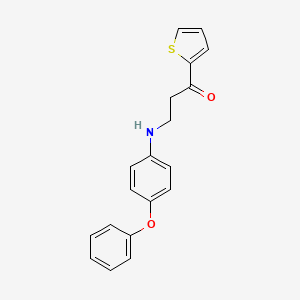
3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. PTP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.
Scientific Research Applications
Green Chemistry Approaches
Research on phloretic acid, a phenolic compound, highlights the pursuit of renewable and sustainable chemical precursors in polymer synthesis. Phloretic acid, derived from natural sources, has been used to enhance the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol-based reactions. This approach signifies the potential of utilizing naturally occurring phenolic compounds for developing bio-based materials with applications in various industries, including materials science (Acerina Trejo-Machin et al., 2017).
Catalysis and Chemical Transformations
A study on the selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media has demonstrated a highly efficient and selective method for converting phenol to cyclohexanone, an important intermediate in the chemical industry. This work illustrates the significance of developing selective catalysts for the transformation of phenolic compounds, which could be relevant for the processing or synthesis of derivatives of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone (Yong Wang et al., 2011).
Synthesis and Characterization of Phenolic Derivatives
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity provides an example of biocatalytic approaches to synthesizing chiral phenolic derivatives. Such methodologies could be applied to the synthesis of chiral derivatives of this compound, offering potential applications in pharmaceuticals and fine chemicals (Y. Choi et al., 2010).
Advanced Materials and Photophysical Properties
The development of lanthanide-centered hybrid materials using modified functional bridges bonded with silica highlights the potential of phenolic compounds in the design of advanced materials with unique photophysical properties. This research underscores the role of phenolic derivatives in molecular design and the creation of materials with specific optical and electronic properties, relevant for applications in optoelectronics, sensors, and photonics (J. Liu & B. Yan, 2008).
properties
IUPAC Name |
3-(4-phenoxyanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-18(19-7-4-14-23-19)12-13-20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLVMQZUBHJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


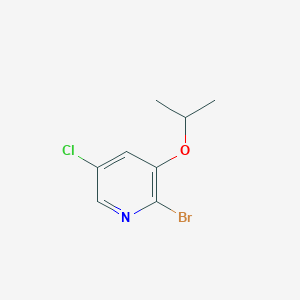

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)
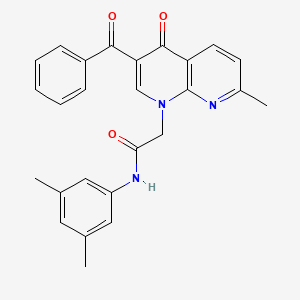
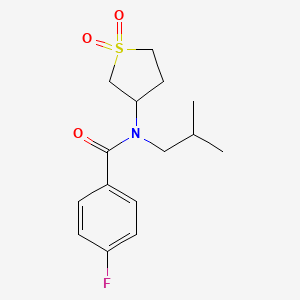
![Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904869.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)
![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)
![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)
